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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

Cat. No.: B6360028 Get Quote

The following tables summarize key quantitative data from a comparative DFT study on the

reactivity of silanes. The data includes Bond Dissociation Energies (BDEs) of Si-H bonds and

the barrier energies for hydrogen abstraction by a methyl radical (CH3), a common reactive

species. Lower barrier energies indicate higher reactivity.

Table 1: Bond Dissociation Energies (BDEs) of Si-H and C-H Bonds

Compound Bond BDE (kcal/mol)

Silane (SiH4) Si-H 91.7[1][2]

Methane (CH4) C-H 105.0[1][2]

Methylsilane (CH3SiH3) Si-H 92.7[1][2]

Ethane (C2H6) C-H 100.5[1][2]

Dimethylsilane ((CH3)2SiH2) Si-H 93.5[1][2]

Propane (C3H8) C-H 98.1[1][2]

Trimethylsilane ((CH3)3SiH) Si-H 94.7[1][2]

Isobutane ((CH3)3CH) C-H 95.7[1][2]

Table 2: Barrier Energies for H-Abstraction by Methyl Radical (CH3)
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Silane Compound
Barrier Energy
(kcal/mol)

Alkane Counterpart
Barrier Energy
(kcal/mol)

Disilane (Si2H6) 7.8[2] Ethane (C2H6) 15.0[2]

Experimental Protocols: Computational
Methodology
The data presented in this guide was obtained through a detailed computational study using

Density Functional Theory (DFT). The following protocol outlines the methodology employed in

the reference study.

1. Geometry Optimization and Frequency Calculations:

Method: The geometries of all reactants, transition states, and products were optimized

using the M06-2X density functional.

Basis Set: The cc-pVTZ basis set was used for all atoms.

Transition State Verification: Each transition state was confirmed to have a single imaginary

frequency corresponding to the reaction coordinate. Intrinsic reaction coordinate (IRC)

calculations were performed to ensure the transition states connect the correct reactants and

products.

2. Single-Point Energy Calculations:

Method: To obtain more accurate energies, single-point energy calculations were performed

on the optimized geometries using the domain-based local pair natural orbital coupled

cluster with perturbative triple excitations (DLPNO-CCSD(T)) method.

Basis Set: The cc-pVTZ basis set was used for these calculations.

3. Rate Constant Calculations:

Theory: The rate constants were calculated using conventional transition-state theory (TST).
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Tunneling Correction: The asymmetric Eckart tunneling correction was applied to account for

quantum tunneling effects, particularly at lower temperatures.

Temperature Range: The calculations were performed over a temperature range of 600–

2000 K.

Visualizations: Reaction Pathways and
Computational Workflow
The following diagrams illustrate the key reaction pathway and the general workflow of a

comparative DFT study on silane reactivity.
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Caption: H-abstraction reaction from a silane by a methyl radical.
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Caption: General workflow of a DFT study on silane reactivity.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b6360028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6360028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The provided DFT study data clearly indicates that Si-H bonds in silanes are generally weaker

than C-H bonds in their alkane counterparts, as shown by the lower Bond Dissociation

Energies.[1][2] This trend is consistent with the lower barrier energies for hydrogen abstraction

from silanes, suggesting that silanes are more reactive in such reactions.[2] These findings

have significant implications for the application of silanes in various fields, as their reactivity can

be tailored by modifying their chemical structure. For researchers and drug development

professionals, understanding these reactivity trends is essential for designing and synthesizing

new silane-based materials with desired properties and stability. The computational

methodology outlined provides a robust framework for conducting further comparative studies

on other silanes of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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